![molecular formula C14H23NO3 B2894543 Tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate CAS No. 2044712-84-5](/img/structure/B2894543.png)
Tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
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Overview
Description
Tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate is a chemical compound with the CAS Number: 2307771-83-9 . It has a molecular weight of 253.34 . The compound is typically stored at 4°C and is usually in powder form .
Synthesis Analysis
The synthesis of this compound and similar structures often involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with a bicyclic scaffold at its core . A single-crystal X-ray diffraction study can be performed on a crystal grown via the slow evaporation of a dichloromethane/diethyl ether solution of the compound .Physical And Chemical Properties Analysis
This compound has a molecular weight of 253.34 . It is typically stored at 4°C and is usually in powder form . More detailed physical and chemical properties such as NMR, HPLC, LC-MS, UPLC & more can be found in the documentation .Scientific Research Applications
Synthesis of Tropane Alkaloids
The compound serves as a precursor in the synthesis of tropane alkaloids . These alkaloids are a class of bicyclic compounds that include atropine and cocaine, with a wide range of pharmacological activities. The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids, is a significant area of research due to its biological importance .
Safety and Hazards
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis methodologies, particularly those that achieve stereochemical control directly in the transformation that generates the 8-azabicyclo architecture . Additionally, given the interesting biological activities displayed by similar compounds, further investigation into the biological applications of this compound could also be a promising direction .
properties
IUPAC Name |
tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-6-7-9-10(15)14(4,5)11(9)16/h9-10H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSDAVMHFAVCMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C1=O)CCCN2C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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